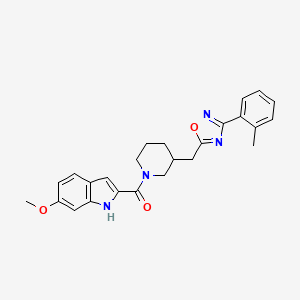

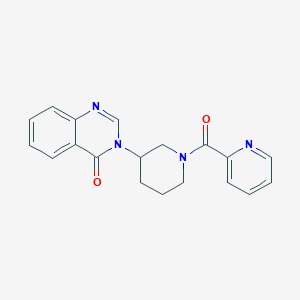

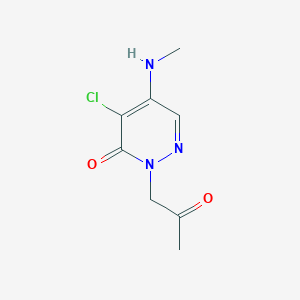

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Also, various functionalised 4-amino-2-(methylthio)quinolines are synthesised through triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles .Wissenschaftliche Forschungsanwendungen

Synthesis of Quinoline Derivatives

Quinolines are a class of heterocyclic aromatic organic compounds with wide-ranging applications in medicinal chemistry. The compound can be used as a precursor in the triflic acid-mediated N-heteroannulation process to synthesize functionalized 4-amino-2-(methylthio)quinolines . This method is highly chemoselective and operates under mild reaction conditions, making it a valuable synthetic route for creating quinoline derivatives that may have pharmaceutical relevance.

Anti-inflammatory Drug Development

Pyrimidine derivatives, such as the one you’ve mentioned, are known for their anti-inflammatory properties. Research has shown that these compounds can inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This makes them potential candidates for the development of new anti-inflammatory drugs, with the compound serving as a key intermediate or lead compound in the synthesis of these therapeutic agents.

Pharmacological Structure-Activity Relationships (SAR)

The compound’s pyrimidine core is significant in pharmacology, where it’s often used to study structure-activity relationships (SAR). By modifying the substituents on the pyrimidine ring, researchers can explore the relationship between the chemical structure of these compounds and their pharmacological activity. This is crucial for designing molecules with enhanced anti-inflammatory activities and reduced toxicity .

Inhibitors of Phosphodiesterase 4 (PDE4)

The compound’s structural features make it suitable for the synthesis of PDE4 inhibitors. PDE4 is an enzyme involved in inflammatory and immune responses. Inhibitors of PDE4 can have therapeutic applications in diseases like asthma, COPD, and psoriasis. The amino and methylthio groups on the pyrimidine ring of the compound can be critical for the inhibitory activity against PDE4 .

Natural Product Synthesis

The compound can also serve as a starting material in the synthesis of natural products. For instance, the synthesis of the natural product isocryptolepine, which has been achieved through a double N-heteroannulation process starting from non-heterocyclic precursors, demonstrates the versatility of pyrimidine derivatives in natural product synthesis .

Eigenschaften

IUPAC Name |

N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O2S/c1-20-12-16-9(14)8(11(19)17-12)15-10(18)6-4-2-3-5-7(6)13/h2-5H,1H3,(H,15,18)(H3,14,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIAMRKMBVVAJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2775215.png)

![4-Ethyl-5-fluoro-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2775218.png)

![4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2775220.png)

![4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2775222.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2775228.png)

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B2775231.png)